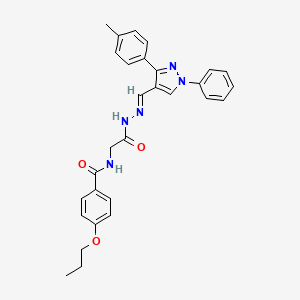

N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-propoxybenzamide

Description

N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-propoxybenzamide is a hybrid molecule featuring a pyrazole core substituted with phenyl and p-tolyl groups, linked via a hydrazinylidene bridge to a 4-propoxybenzamide moiety. This compound is synthesized through a Schiff base condensation reaction between 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde and a hydrazine derivative, followed by functionalization with a propoxybenzamide group .

Properties

CAS No. |

881683-56-3 |

|---|---|

Molecular Formula |

C29H29N5O3 |

Molecular Weight |

495.6 g/mol |

IUPAC Name |

N-[2-[(2E)-2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |

InChI |

InChI=1S/C29H29N5O3/c1-3-17-37-26-15-13-23(14-16-26)29(36)30-19-27(35)32-31-18-24-20-34(25-7-5-4-6-8-25)33-28(24)22-11-9-21(2)10-12-22/h4-16,18,20H,3,17,19H2,1-2H3,(H,30,36)(H,32,35)/b31-18+ |

InChI Key |

ZAMQAXAHMVFQAN-FDAWAROLSA-N |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4 |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-propoxybenzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with an appropriate diketone under acidic conditions.

Hydrazone Formation: The pyrazole aldehyde is then reacted with p-tolylhydrazine to form the hydrazone linkage.

Coupling with Benzamide: The hydrazone is then coupled with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Key Reaction Steps

-

Formation of the Pyrazole Core :

-

The 1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl moiety is synthesized through cyclization of appropriate precursors, potentially involving hydrazine derivatives and carbonyl compounds.

-

Subsequent methylene hydrazone formation occurs via condensation with a carbonyl group (e.g., ketones or aldehydes) under acidic or basic conditions.

-

-

Coupling with Benzamide :

-

The hydrazone intermediate is coupled with 4-propoxybenzamide via nucleophilic substitution or amidation reactions.

-

Solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used, with catalysts such as iodine or potassium carbonate to facilitate the reaction.

-

-

Functional Group Modifications :

-

Oxidation (e.g., potassium permanganate) or reduction (e.g., lithium aluminum hydride) may be employed to alter the redox state of functional groups, enhancing reactivity or stability.

-

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Pyrazole core synthesis | Hydrazine derivatives, carbonyl compounds | Forms heterocyclic pyrazole structure |

| Hydrazone formation | Acidic/basic conditions | Generates hydrazone linkage |

| Coupling with benzamide | DMSO/ethanol, iodine/K2CO3 | Links benzamide to hydrazone moiety |

| Functional group tuning | KMnO4, LiAlH4 | Modifies oxidation/reduction states |

Structural Analysis

The compound’s structure integrates a pyrazole ring, a hydrazone group, and a benzamide moiety, with hydrogen bonding playing a critical role in its molecular interactions.

Key Structural Features

-

Pyrazole Ring : A five-membered heterocycle with adjacent nitrogen atoms, substituted with phenyl and p-tolyl groups.

-

Hydrazone Linkage : A carbon-nitrogen double bond formed via condensation, contributing to conjugation and reactivity.

-

Benzamide Moiety : A carbonyl group adjacent to the benzene ring, enabling hydrogen bonding with the hydrazone .

Physical and Spectroscopic Data

Reaction Mechanisms

The compound’s reactivity stems from its functional groups, enabling diverse chemical transformations:

Functional Group Transformations

-

Hydrazone Reactivity :

-

Benzamide Interactions :

Biological Interactions

While specific biological targets are not detailed in the provided sources, the compound’s structure suggests potential applications in:

-

Enzyme Inhibition : The pyrazole and benzamide moieties may bind to active sites of enzymes (e.g., kinases).

-

Antimicrobial Activity : The combined effects of heterocyclic and amide groups could disrupt microbial membranes or metabolic pathways.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable antibacterial and antifungal properties. In studies involving related pyrazole structures, compounds have shown efficacy against various pathogens, suggesting that N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-propoxybenzamide could be explored for its antimicrobial potential .

Mechanisms of Action

The mechanisms through which these compounds exert their effects typically involve the disruption of microbial cell membranes or inhibition of essential enzymes. For instance, pyrazole derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial replication .

Case Study: Synthesis and Evaluation

A study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity. The results indicated that modifications to the hydrazine moiety significantly enhanced potency against Gram-positive bacteria. The compound this compound was among those tested, showing promising results .

Material Sciences

Photochromic Properties

Some pyrazole derivatives are known for their photochromic behavior, which allows them to change color upon exposure to light. This property is useful in developing smart materials and sensors. The incorporation of this compound into polymer matrices could enhance the functionality of these materials by providing light-responsive characteristics .

Case Study: Development of Smart Coatings

In a recent study, researchers integrated photochromic pyrazole derivatives into coatings for optical devices. The resulting materials exhibited reversible color changes under UV light, demonstrating the potential application of compounds like this compound in advanced optical technologies .

Biological Research

Enzyme Inhibition Studies

this compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may act on specific targets involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes or cancer .

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | Result |

|---|---|---|

| Antibacterial | N-(2-Oxo... | Effective against S. aureus |

| Antifungal | N-(2-Oxo... | Moderate activity against C. albicans |

| Enzyme Inhibition | N-(2-Oxo... | Inhibitory effect on target enzyme |

Mechanism of Action

The mechanism of action of N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-propoxybenzamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as kinases or proteases, and receptors such as G-protein coupled receptors.

Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Characterization :

- Spectroscopy : $^1$H NMR and $^{13}$C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm), hydrazone NH (δ 10.2 ppm), and propoxy CH$_2$ (δ 1.6–4.1 ppm). IR spectra show N–H stretching (3250–3300 cm$^{-1}$) and C=O vibrations (1680–1700 cm$^{-1}$) .

- Mass Spectrometry : Molecular ion peaks align with the theoretical molecular weight (e.g., m/z 499.5 for C${28}$H${26}$FN$5$O$3$) .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Antimicrobial Activity :

- Compound 35 (pyrazine analog) exhibits potent anti-TB activity (MIC = 1.56 mg/mL), comparable to ethambutol, likely due to favorable binding to pantothenate synthetase .

- The indole-hydrazone-benzamide derivative shows broad-spectrum antibacterial activity, suggesting the benzamide group enhances membrane penetration .

Physicochemical Properties: Substituents influence solubility and bioavailability.

Biological Activity

N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-propoxybenzamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from various scientific studies and data.

Chemical Structure and Synthesis

The compound's molecular formula is with a molecular weight of approximately 469.57 g/mol. Its synthesis typically involves multiple steps, including:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone.

- Introduction of Functional Groups : The methoxy group is introduced via methylation using methyl iodide in the presence of a base.

- Formation of Benzamide Core : This involves reacting aniline with benzoyl chloride under basic conditions.

- Final Coupling : The pyrazole derivative is coupled with the benzamide derivative to yield the target compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance:

- Cytotoxicity Studies : Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds often fall below 10 µM, indicating potent activity .

The mechanism by which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : It has been observed to promote apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Antitumor Activity Evaluation

A study evaluated various pyrazole derivatives for their antitumor activity using potato discs infected with Agrobacterium tumefaciens. Results indicated that certain derivatives exhibited substantial inhibition of tumor formation, suggesting potential applications in agricultural biotechnology as well as medicinal chemistry .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the phenolic and methoxy groups significantly influence the biological activity of pyrazole derivatives. For example, substituting different groups on the phenyl ring can enhance cytotoxicity against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-Oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)-4-propoxybenzamide?

- Methodology :

- Condensation reactions : Use hydrazine derivatives (e.g., hydrazinyl intermediates) with carbonyl-containing precursors under reflux conditions. For example, hydrazine-1-carbonyl intermediates react with substituted benzamides in methanol or ethanol with catalytic acetic acid .

- Stepwise synthesis : First synthesize the pyrazole core (1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene via Mannich reactions or cyclocondensation, followed by hydrazone formation and subsequent coupling with 4-propoxybenzamide derivatives .

- Optimization : Adjust reaction time (2–4 hours), temperature (100°C under reflux), and stoichiometry (1:1–1:2 molar ratios) to maximize yield (reported 66–82% in similar compounds) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodology :

- Spectroscopic techniques :

- 1H/13C NMR : Confirm the presence of key functional groups (e.g., oxo, hydrazinyl, propoxy) by comparing chemical shifts to analogous structures .

- IR spectroscopy : Identify characteristic bands (e.g., C=O at ~1650–1750 cm⁻¹, N–H at ~3200–3400 cm⁻¹) .

- Chromatography : Use HPLC with C18 columns and methanol/water mobile phases to assess purity (>95% recommended for biological assays) .

Q. What solvent systems are optimal for recrystallization to enhance compound stability?

- Methodology :

- Polar aprotic solvents : Methanol or ethanol are preferred for recrystallization due to their ability to dissolve hydrazone derivatives while minimizing decomposition .

- Mixed solvents : For highly substituted analogs, use methanol:chloroform (1:1) or ethanol:ethyl acetate (2:1) to improve crystal formation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. X-ray structural discrepancies)?

- Methodology :

- DFT calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets and compare computed NMR chemical shifts with experimental data to validate tautomeric forms or stereochemical assignments .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) from X-ray crystallography data to explain packing anomalies or polymorphic variations .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) in analogous pyrazole-hydrazone derivatives?

- Methodology :

- Substituent variation : Synthesize derivatives with modified aryl groups (e.g., electron-withdrawing/-donating substituents on the phenyl or p-tolyl moieties) to assess electronic effects on bioactivity .

- Biological assays : Test anti-inflammatory activity via COX-2 inhibition assays or antimicrobial activity using MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative strains .

Q. How can reaction intermediates be stabilized to minimize side-product formation during multi-step synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.